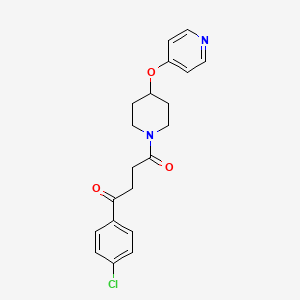![molecular formula C12H12ClFO B2778077 [3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287289-50-1](/img/structure/B2778077.png)
[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors, which are found in the brain and other parts of the body. CP-47,497 has been studied extensively for its potential therapeutic applications in various medical conditions.
Wirkmechanismus
[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol acts as a potent agonist of the cannabinoid receptors, which are found in the brain and other parts of the body. These receptors are involved in a wide range of physiological and pathological processes, including pain perception, inflammation, and cancer cell growth. [3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol binds to these receptors and activates them, leading to a wide range of physiological effects.
Biochemical and Physiological Effects:
[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been found to have a wide range of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory properties, which make it a potential therapeutic agent for the treatment of pain and inflammation. [3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has also been found to have anti-cancer properties, which make it a potential treatment for various types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has several advantages for use in lab experiments. It is a potent agonist of the cannabinoid receptors, which makes it a valuable tool for studying the physiological and pathological processes that are regulated by these receptors. [3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol is also relatively easy to synthesize, which makes it readily available for use in lab experiments.
However, there are also limitations to the use of [3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol in lab experiments. It is a synthetic compound, which means that it may not accurately reflect the effects of natural cannabinoids found in the body. Additionally, [3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol may have off-target effects that could interfere with the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on [3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol. One area of focus is the development of more selective agonists of the cannabinoid receptors, which could have fewer off-target effects and be more useful as therapeutic agents. Another area of focus is the study of the effects of [3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol on the endocannabinoid system, which is involved in a wide range of physiological processes. Finally, there is also interest in the development of [3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol as a potential treatment for various medical conditions, including pain, inflammation, and cancer.
Synthesemethoden
The synthesis of [3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol involves several steps, starting with the reaction of 2-chloro-5-fluorobenzyl chloride with bicyclo[1.1.1]pentane in the presence of a base to form the intermediate 3-(2-chloro-5-fluorophenyl)bicyclo[1.1.1]pentane. This intermediate is then reacted with methanol in the presence of a strong acid catalyst to form [3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol.
Wissenschaftliche Forschungsanwendungen
[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been extensively studied for its potential therapeutic applications in various medical conditions. It has been found to have analgesic, anti-inflammatory, and anti-cancer properties. [3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and multiple sclerosis.
Eigenschaften
IUPAC Name |
[3-(2-chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFO/c13-10-2-1-8(14)3-9(10)12-4-11(5-12,6-12)7-15/h1-3,15H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFFJOKCPIRQPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=C(C=CC(=C3)F)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzylthio)-9-(3-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2777994.png)
![6-(3,3-Dimethyl-2-oxobutyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2777996.png)

![[2-[(2,6-Dimethylphenyl)imino]-4-methyl-1,3-thiazolan-4-yl]methanol](/img/structure/B2777999.png)


![(4-Chlorophenyl)[2-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B2778007.png)

![[2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylate](/img/structure/B2778011.png)




![8-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2778017.png)